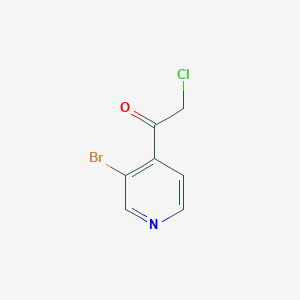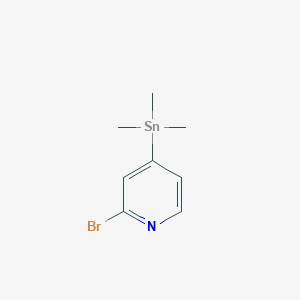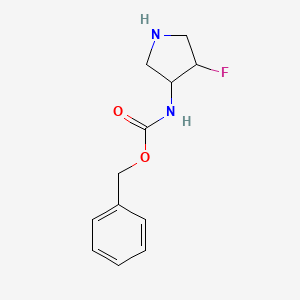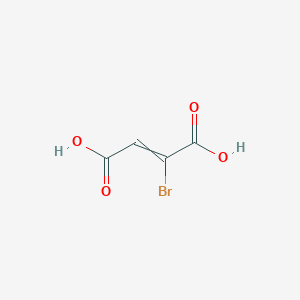![molecular formula C9H8ClF2N3OS B12442425 7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)
7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one is an organic compound with a complex structure It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of imidazole derivatives with chlorodifluoromethylating agents. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The industrial process may also include purification steps such as crystallization and chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of metabolic enzymes or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: Another imidazole derivative with similar structural features.
2,3-Dihydro-1,3-dimethyl-1H-benzimidazole: A simpler imidazole compound with comparable properties.
Uniqueness
7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H8ClF2N3OS |
|---|---|
Peso molecular |
279.69 g/mol |
Nombre IUPAC |
7-[chloro(difluoro)methyl]-1,3-dimethyl-2-sulfanylidene-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C9H8ClF2N3OS/c1-14-6-4(9(10,11)12)3-5(16)13-7(6)15(2)8(14)17/h3H,1-2H3,(H,13,16) |
Clave InChI |
CNYSDCHYASIPPV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(NC(=O)C=C2C(F)(F)Cl)N(C1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-5-[(trifluoromethyl)thio]benzoic acid](/img/structure/B12442347.png)
![[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B12442354.png)
![3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-](/img/structure/B12442356.png)






![cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]ethyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B12442403.png)



